1-Tert-butylsulfanyl-3-fluoro-5-methylbenzene
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Overview
Description
1-Tert-butylsulfanyl-3-fluoro-5-methylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butylsulfanyl-3-fluoro-5-methylbenzene typically involves the introduction of the tert-butylsulfanyl group, fluorine atom, and methyl group onto a benzene ring. One common method involves the reaction of 3-fluoro-5-methylbenzene with tert-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butylsulfanyl-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Tert-butylsulfanyl-3-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butylsulfanyl-3-fluoro-5-methylbenzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butylsulfanyl-3-chloro-5-methylbenzene: Similar structure with a chlorine atom instead of fluorine.
1-Tert-butylsulfanyl-3-fluoro-4-methylbenzene: Similar structure with the methyl group in a different position.
1-Tert-butylsulfanyl-3-fluoro-5-ethylbenzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Tert-butylsulfanyl-3-fluoro-5-methylbenzene is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-fluoro-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FS/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJYDYCZFAUTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SC(C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)SC(C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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